molecular formula C19H23NO4S B4286530 methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4-methylbenzoate

methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4-methylbenzoate

Cat. No.: B4286530
M. Wt: 361.5 g/mol
InChI Key: PCFZXMXAKXXCQM-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methylbenzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4-methylbenzoate typically involves the following steps:

    Nitration: The starting material, 4-tert-butylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amino group is then reacted with a sulfonyl chloride, such as 4-tert-butylbenzenesulfonyl chloride, to form the sulfonamide.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring.

    Reduction: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: The major product is often the corresponding carboxylic acid.

    Reduction: The major product is the sulfide derivative.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The sulfonyl group plays a crucial role in this interaction, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

    Methyl 3-amino-4-methylbenzoate: This compound is structurally similar but lacks the sulfonyl group.

    Methyl 4-tert-butylbenzoate: This compound has a similar aromatic structure but lacks the sulfonamide functionality.

Uniqueness: Methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methylbenzoate is unique due to the presence of both the sulfonyl and ester groups, which confer distinct chemical and biological properties. The sulfonyl group enhances its ability to interact with biological targets, while the ester group provides additional reactivity for further functionalization.

Properties

IUPAC Name

methyl 3-[(4-tert-butylphenyl)sulfonylamino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-13-6-7-14(18(21)24-5)12-17(13)20-25(22,23)16-10-8-15(9-11-16)19(2,3)4/h6-12,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFZXMXAKXXCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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